molecular formula C15H13ClN2 B11858542 1-(2-Chlorobenzyl)-1H-indol-4-amine

1-(2-Chlorobenzyl)-1H-indol-4-amine

Cat. No.: B11858542
M. Wt: 256.73 g/mol
InChI Key: SYLBAUNPYXRRBT-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a chlorobenzyl group attached to the nitrogen atom of the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1H-indol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with indole-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or dimethylformamide (DMF) to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the indole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding indole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indol-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-indol-4-amine can be compared with other indole derivatives, such as:

    1-Benzyl-1H-indol-4-amine: Similar structure but lacks the chlorine substituent, which can affect its biological activity.

    1-(2-Bromobenzyl)-1H-indol-4-amine: Contains a bromine atom instead of chlorine, which can influence its reactivity and properties.

    1-(2-Methylbenzyl)-1H-indol-4-amine: Contains a methyl group instead of chlorine, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]indol-4-amine

InChI

InChI=1S/C15H13ClN2/c16-13-5-2-1-4-11(13)10-18-9-8-12-14(17)6-3-7-15(12)18/h1-9H,10,17H2

InChI Key

SYLBAUNPYXRRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)N)Cl

Origin of Product

United States

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